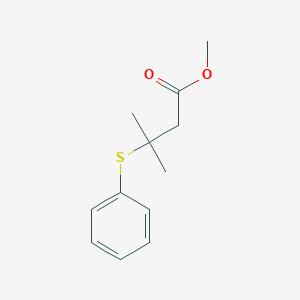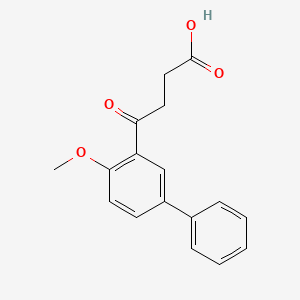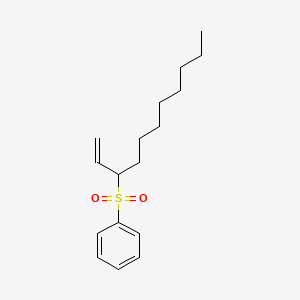
(Undec-1-ene-3-sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Undec-1-ene-3-sulfonyl)benzene is an organic compound that features a sulfonyl group attached to a benzene ring, with an undec-1-ene chain. This compound is part of a broader class of sulfonyl-containing compounds known for their diverse applications in organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Undec-1-ene-3-sulfonyl)benzene typically involves the sulfonylation of benzene derivatives. One common method is the reaction of benzenesulfonyl chloride with an appropriate alkene under basic conditions. For instance, the use of 1,8-diazabicyclo(5.4.0)undec-7-ene (DBU) as a base can drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation processes using continuous flow reactors to ensure efficient mixing and reaction control. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and improve sustainability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sulfonyl chlorides in the presence of a base like DBU.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
(Undec-1-ene-3-sulfonyl)benzene has found applications in several fields:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of (Undec-1-ene-3-sulfonyl)benzene involves its interaction with molecular targets through its sulfonyl group. This group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The benzene ring can also participate in π-π interactions with aromatic residues in biological targets .
Comparison with Similar Compounds
Benzenesulfonyl Chloride: A precursor in the synthesis of various sulfonyl compounds.
Toluene-4-sulfonyl Chloride: Another sulfonylating agent with similar reactivity.
Methanesulfonyl Chloride: A simpler sulfonyl compound used in similar applications.
Uniqueness: (Undec-1-ene-3-sulfonyl)benzene is unique due to its long alkene chain, which can impart different physical and chemical properties compared to shorter-chain sulfonyl compounds.
Properties
CAS No. |
62872-69-9 |
|---|---|
Molecular Formula |
C17H26O2S |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
undec-1-en-3-ylsulfonylbenzene |
InChI |
InChI=1S/C17H26O2S/c1-3-5-6-7-8-10-13-16(4-2)20(18,19)17-14-11-9-12-15-17/h4,9,11-12,14-16H,2-3,5-8,10,13H2,1H3 |
InChI Key |
MTKZXJMOMHDDDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C=C)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


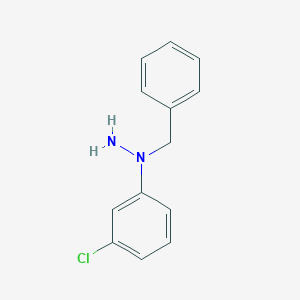
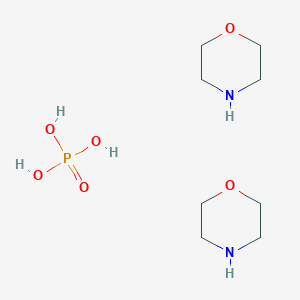

![(1R,8S)-bicyclo[6.1.0]nona-3,5-diene](/img/structure/B14501999.png)
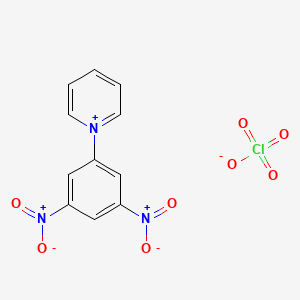
![Ethyl 2,2,3,3-tetrafluoro-3-[(trifluoroethenyl)oxy]propanoate](/img/structure/B14502001.png)

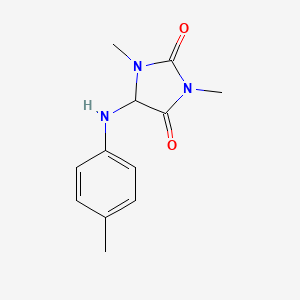

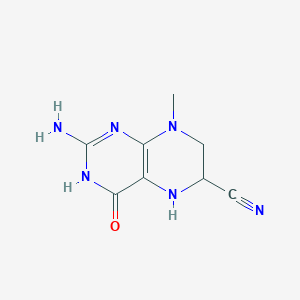

![N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]octadec-9-enamide](/img/structure/B14502023.png)
